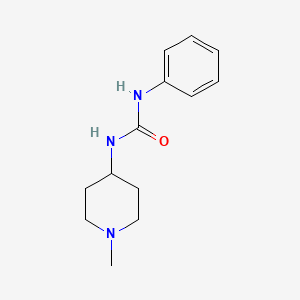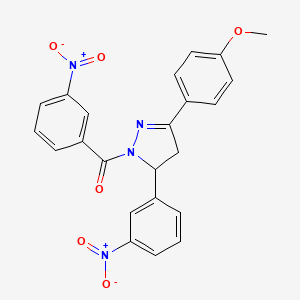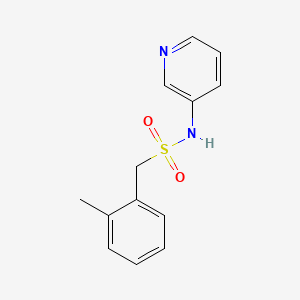![molecular formula C18H15N3O3S B5171210 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5171210.png)
3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide, also known as PSB-603, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PSB-603 belongs to the class of N-acyl-3-aminopyridine derivatives and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide involves the inhibition of a specific enzyme called cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide inhibits the activity of COX-2, reducing the production of prostaglandins and thus reducing inflammation and pain.
Biochemical and Physiological Effects:
3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has also been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been shown to have anti-viral properties, inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in lab experiments is its specificity for COX-2. This allows researchers to study the specific effects of COX-2 inhibition without affecting other pathways. However, one limitation of using 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide is its potential toxicity. 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been shown to be toxic to certain cell types at high concentrations, and care must be taken to ensure that concentrations used in experiments are not toxic.
Orientations Futures
There are several future directions for research on 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide. One area of interest is the potential use of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in the treatment of cancer. Further studies are needed to determine the efficacy of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in different types of cancer and to optimize dosing and delivery methods. Another area of interest is the potential use of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide in the treatment of viral infections. Studies are needed to determine the effectiveness of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide against different types of viruses and to optimize dosing and delivery methods. Additionally, further studies are needed to determine the potential side effects of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide and to develop methods to minimize toxicity.
Méthodes De Synthèse
The synthesis of 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide involves the reaction of 3-aminopyridine with benzoyl chloride, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through purification by column chromatography. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-18(20-16-8-5-11-19-13-16)14-6-4-7-15(12-14)21-25(23,24)17-9-2-1-3-10-17/h1-13,21H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFJDCVHENWAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(phenylsulfonyl)amino]-N-(pyridin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-nitro-8-quinolinyl)amino]-1-butanol](/img/structure/B5171132.png)
![N-4-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171133.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5171159.png)

![N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171165.png)
![propyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5171175.png)
![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)

![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5171192.png)

![1-(3,4-dimethoxyphenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5171204.png)


![4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5171229.png)